

# Technical Guide: Physical Properties of 2-Deuteriooxypropane (2-Propanol-OD)

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## Compound of Interest

Compound Name: 2-Deuteriooxypropane

CAS No.: 3979-51-9

Cat. No.: B032920

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## Executive Summary

**2-Deuteriooxypropane** (Commonly: 2-Propanol-OD or Isopropyl Alcohol-OD) is the hydroxyl-deuterated isotopologue of 2-propanol.[1] It is a critical solvent and reagent in mechanistic chemistry, specifically utilized for probing hydrogen-bonding networks, solvent kinetic isotope effects (KIE), and proton-exchange dynamics in drug development.

Unlike its fully deuterated counterpart (2-Propanol-

), **2-Deuteriooxypropane** retains the propano-alkyl backbone (

), modifying only the hydroxyl hydrogen to deuterium (

). This selective labeling results in distinct physical property shifts—most notably in density and infrared absorption—while maintaining a similar boiling point to non-deuterated isopropanol.

## Key Physical Parameters at a Glance

Property	2-Propanol (Standard)	2-Deuteriooxypropane (OD)	Trend / Isotope Effect
CAS Number	67-63-0	3979-51-9	N/A
Formula			Mass increase (+1 Da)
Molar Mass	60.10 g/mol	61.10 g/mol	+1.66%
Density (25°C)	0.785 g/mL	0.798 g/mL	Increased (+1.6%)
Boiling Point	82.6 °C	82.0 – 82.6 °C	Negligible / Slight Inverse
Refractive Index ( )	1.377	1.375	Slight Decrease
Flash Point	12 °C (53 °F)	~12 °C	Unchanged (Vapor pressure driven)

## Molecular Identity & Structure

Correct Identification is Critical: Researchers must distinguish between the hydroxyl-deuterated form and the alkyl-deuterated forms.

- Target Compound: **2-Deuteriooxypropane** (Isopropanol-OD)
  - Structure:
  - CAS: 3979-51-9[2][3][4]
  - Use: H/D exchange studies, O-D stretch analysis.
- Common Confusion: 2-Propanol-2-(Deuterium on Carbon-2)
  - Structure:

- CAS: 3972-26-7[5][6][7]
- Use: Metabolic stability (blocking oxidation at the alpha-carbon).

## Structural Visualization

The following diagram illustrates the synthesis and isotopic exchange pathway.



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Figure 1: Synthesis of **2-Deuteriooxypropane** via chemical exchange with

. The reaction is driven to the right by using a large excess of or repeated evaporation cycles.

## Detailed Physical Properties

### Density and Molar Volume

The most measurable macroscopic difference between 2-Propanol and 2-Propanol-OD is density.

- Density:  
(at 25°C).
- Mechanism: The substitution of Hydrogen ( ) with Deuterium ( ) adds mass without significantly altering the molar volume (electronic radius of H and D is identical). Therefore, the mass per unit volume increases.

- Application: This density difference is sufficient to affect buoyancy in ultra-sensitive centrifugation gradients or microfluidic separations involving isotopic mixtures.

## Phase Transitions (Boiling & Melting)

Contrary to simple mass expectations, the boiling point of deuterated alcohols is governed by the Isotope Effect on Hydrogen Bonding.

- O-D vs O-H Bond: The O-D bond is stronger and has a lower zero-point energy than the O-H bond. However, the hydrogen bond strength ( ) is often slightly stronger than ( ) due to the lower vibrational amplitude of deuterium, which allows for more effective localization in the H-bond well.
- Observation: This typically results in a slightly higher boiling point for deuterated alcohols. For 2-Propanol-OD, the effect is subtle ( ) and often masked by purity variations, leading to a reported range of 82.0°C – 82.6°C.

## Refractive Index[5]

- Value: (Lit.)
- Comparison: Lower than non-deuterated IPA (1.377).
- Cause: The lower polarizability of the O-D bond compared to the O-H bond leads to a slight reduction in the refractive index. This parameter is useful for checking the isotopic purity of bulk solvent without running NMR.

## Spectroscopic Signatures (Identification)

### Infrared Spectroscopy (IR)

The most definitive rapid identification method is the shift in the hydroxyl stretching frequency. The large mass ratio (

) causes a significant red-shift in vibrational frequency.

- Theoretical Shift:
- O-H Stretch (Standard): Broad band at 3300 – 3500  $\text{cm}^{-1}$ .
- O-D Stretch (Deuterated): Broad band at 2450 – 2600  $\text{cm}^{-1}$ .

“

*Note: In the "Fingerprint Region" (below 1500  $\text{cm}^{-1}$ ), the C-O stretch and C-H bending modes remain largely unchanged, confirming the alkyl backbone is intact.*

## Nuclear Magnetic Resonance (NMR)

2-Propanol-OD is frequently used as an NMR solvent or co-solvent to eliminate the hydroxyl proton signal.

- $^1\text{H}$  NMR (Proton):
  - Standard IPA: Shows a singlet (or broad hump) for the -OH proton at 2.0 – 5.0 ppm (concentration dependent).
  - 2-Propanol-OD: The -OH signal disappears completely. The methine ( , septet) and methyl ( , doublet) signals remain at 4.0 ppm and 1.2 ppm, respectively.
- $^2\text{H}$  NMR (Deuterium):
  - Shows a single peak corresponding to the -OD site.

## Applications in Drug Development

### Mechanistic Probes (Solvent Kinetic Isotope Effects)

Researchers use 2-Propanol-OD to determine if proton transfer is the rate-determining step (RDS) in a catalytic cycle or enzymatic reaction.

- Protocol: Run the reaction in 2-Propanol-OH vs. 2-Propanol-OD.

- Analysis: If

(typically 2–7), it indicates a primary kinetic isotope effect, confirming that the O-H/O-D bond is breaking in the RDS.

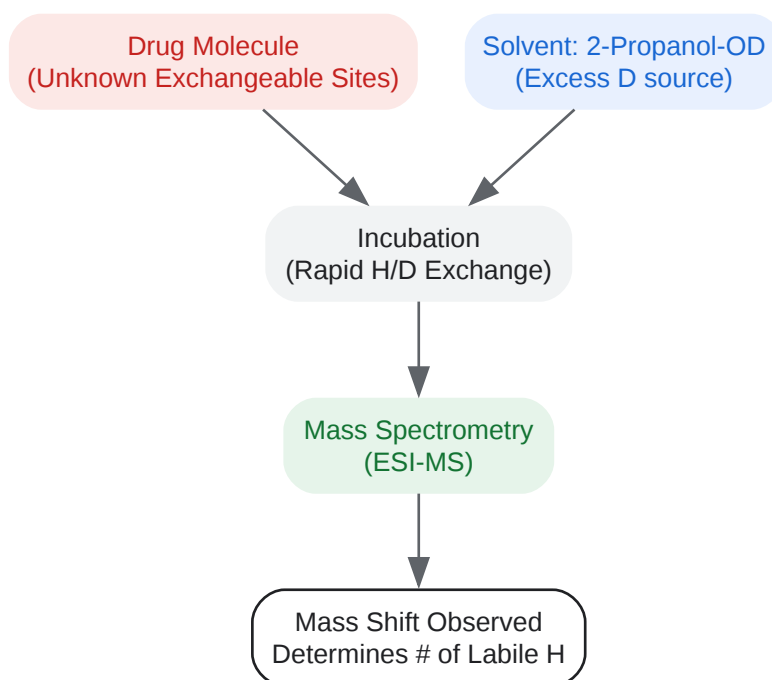
### Active Pharmaceutical Ingredient (API) Characterization

2-Propanol-OD is used to determine the number of "exchangeable protons" in a drug molecule.

- Workflow: Dissolve API in 2-Propanol-OD.
- Result: Labile protons (Amide -NH, Carboxyl -COOH, Alcohol -OH) on the drug will exchange with the solvent's Deuterium.
- Detection: Mass Spectrometry (MS) will show a mass shift (

), where

is the number of exchangeable sites.



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Figure 2: Workflow for using 2-Propanol-OD to map exchangeable protons in small molecule drugs.

## Handling and Storage Protocol

**Critical Warning: Hygroscopicity & Re-exchange** The primary failure mode in using 2-Propanol-OD is atmospheric moisture contamination. The deuterium on the hydroxyl group is labile.

Upon contact with moisture (

) in the air, it will rapidly exchange back to the protonated form (

), degrading isotopic purity.

## Storage Requirements[6]

- Container: Store in borosilicate glass with a PTFE-lined septum cap.
- Environment: Store in a desiccator or under an inert atmosphere (Nitrogen/Argon).
- Handling:
  - Do not pour. Use a dry syringe and needle to withdraw liquid through the septum.

- Avoid opening the cap in humid environments (>40% RH).

## Verification of Purity

Before critical experiments, verify isotopic purity via IR Spectroscopy.

- Pass: Strong band at  $\sim 2500\text{ cm}^{-1}$  (OD), minimal/no band at  $\sim 3400\text{ cm}^{-1}$  (OH).
- Fail: Significant band appearing at  $\sim 3400\text{ cm}^{-1}$ .

## References

- National Institute of Standards and Technology (NIST). Isopropanol (2-Propanol) Standard Reference Data. [[Link](#)]
- PubChem. 2-Propanol Compound Summary (Isotope and Property Sections). [[Link](#)]

### Need Custom Synthesis?

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## Sources

- 1. CAS 3979-51-9: 2-Propanol-d | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
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